2-Aminobenzenesulfonic acid;sulfuric acid
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Overview
Description
2-Aminobenzenesulfonic acid, also known as ortho-aminobenzenesulfonic acid, is an organic compound with the molecular formula C6H7NO3S. It is a derivative of aniline where the amino group is positioned ortho to the sulfonic acid group. This compound is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobenzenesulfonic acid can be synthesized through the sulfonation of aniline with sulfuric acid. The process involves the reaction of aniline with concentrated sulfuric acid, followed by heating to promote sulfonation. The reaction conditions typically include maintaining the temperature between 150°C and 180°C for several hours .
Industrial Production Methods
In industrial settings, the production of 2-aminobenzenesulfonic acid involves a batch process where aniline is reacted with sulfuric acid in a rotary-type reactor. The mixture is heated to 150°C for two hours, followed by further heating to 240°C for an additional 20 hours. The product is then isolated and purified using known methods .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzenesulfonic acid undergoes various chemical reactions, including:
Sulfonation: The compound can be further sulfonated to produce polysulfonic acids.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Sulfonation: Fuming sulfuric acid or chlorosulfonic acid are commonly used as sulfonating agents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products
Polysulfonic acids: Formed through further sulfonation.
Azo dyes: Produced through diazotization and coupling reactions.
Scientific Research Applications
2-Aminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in the preparation of biological stains and indicators.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-aminobenzenesulfonic acid in chemical reactions involves the electrophilic substitution of the amino group and the nucleophilic attack on the sulfonic acid group. The sulfonation reaction proceeds through the formation of a sigma complex, followed by proton transfer to yield the sulfonated product . The amino group can also undergo diazotization, forming a diazonium ion that can couple with other aromatic compounds to form azo dyes .
Comparison with Similar Compounds
2-Aminobenzenesulfonic acid can be compared with other aminobenzenesulfonic acids, such as:
4-Aminobenzenesulfonic acid (sulfanilic acid): Differing in the position of the amino group, which is para to the sulfonic acid group.
3-Aminobenzenesulfonic acid (metanilic acid): The amino group is meta to the sulfonic acid group.
Uniqueness
2-Aminobenzenesulfonic acid is unique due to its ortho configuration, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism affects the compound’s properties and applications in various fields .
Properties
CAS No. |
64423-12-7 |
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Molecular Formula |
C6H9NO7S2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-aminobenzenesulfonic acid;sulfuric acid |
InChI |
InChI=1S/C6H7NO3S.H2O4S/c7-5-3-1-2-4-6(5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H,8,9,10);(H2,1,2,3,4) |
InChI Key |
QURYKNGBCPCUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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